molecular formula C10H17N5OS B5847833 1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone

1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone

Cat. No.: B5847833
M. Wt: 255.34 g/mol
InChI Key: GYNVGTWMUWHRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone, commonly known as BETA, is a chemical compound that has gained attention in scientific research due to its unique properties. BETA is a thioacetone derivative of the triazine family and is synthesized using various methods.

Mechanism of Action

The mechanism of action of BETA is not fully understood. However, studies have shown that BETA can act as a nucleophile and can react with various electrophiles. BETA has also been shown to form coordination complexes with transition metal ions, which can alter its reactivity.
Biochemical and Physiological Effects:
BETA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that BETA can interact with biological molecules, including proteins and DNA. BETA has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using BETA in lab experiments is its high yield during synthesis. BETA is also stable and can be stored for extended periods without degradation. However, one limitation of using BETA is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of BETA in scientific research. One potential direction is its use in the synthesis of new compounds with unique properties. BETA can also be used as a building block for the preparation of metal complexes and as a ligand in coordination chemistry. Further studies are needed to fully understand the mechanism of action and potential applications of BETA in various fields of research.
Conclusion:
In conclusion, BETA is a thioacetone derivative of the triazine family that has gained attention in scientific research due to its unique properties. BETA can be synthesized using various methods and has been used in the preparation of various compounds and metal complexes. Although the mechanism of action and potential applications of BETA are not fully understood, further studies are needed to explore its potential in various fields of research.

Synthesis Methods

BETA can be synthesized using different methods, including the reaction of 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine with thiourea in the presence of a base, such as sodium hydroxide. The reaction yields BETA as a white crystalline solid with a high yield.

Scientific Research Applications

BETA has been used in various scientific research studies due to its unique properties. It has been used as a reagent in the synthesis of various compounds, including triazine derivatives and thioacetone derivatives. BETA has also been used in the preparation of metal complexes and as a ligand in coordination chemistry.

Properties

IUPAC Name

1-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5OS/c1-4-11-8-13-9(12-5-2)15-10(14-8)17-6-7(3)16/h4-6H2,1-3H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNVGTWMUWHRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(=O)C)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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